Product packaging for Dexoxadrol Hydrochloride(Cat. No.:CAS No. 631-06-1)

Dexoxadrol Hydrochloride

Cat. No.: B1670348
CAS No.: 631-06-1
M. Wt: 345.9 g/mol
InChI Key: GYPWNVSWCIMIHQ-GRTNUQQKSA-N
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Description

Historical Context of Dioxadrol (B1208953) Development and Early Research

The synthesis of dioxadrol and its enantiomers, dexoxadrol (B1663360) and levoxadrol (B1675189), was first reported in the 1960s by Hardie and colleagues. psu.eduthieme-connect.comsemanticscholar.org Initial research focused on its potential as a central nervous system agent with analgesic and spasmolytic activities. psu.edu These early investigations identified dexoxadrol as the more pharmacologically active isomer concerning dissociative and analgesic effects, drawing parallels with the then-emerging class of dissociative anesthetics. psu.edu

Pharmacological Classification within Neuropharmacology

Dexoxadrol is classified as a dissociative anesthetic. wikipedia.org Its primary mechanism of action is as a potent and selective non-competitive antagonist of the NMDA receptor, binding with high affinity to the phencyclidine (PCP) site within the receptor's ion channel. psu.edunih.gov This action is stereoselective, with dexoxadrol exhibiting a much greater affinity for the PCP binding site than its levorotatory counterpart, levoxadrol. nih.govpsu.edu Additionally, dexoxadrol has been identified as a sigma receptor agonist, although its affinity for sigma receptors is nearly equal to that of levoxadrol. ncats.ionih.govnih.gov

Significance of Dexoxadrol in Dissociative Anesthetic Research

The study of dexoxadrol has been instrumental in understanding the structure-activity relationships of NMDA receptor antagonists. Its comparison with other dissociative anesthetics like phencyclidine (PCP) and ketamine has helped to delineate the specific receptor interactions that produce dissociative states. nih.govnih.gov The distinct pharmacological profiles of dexoxadrol and its enantiomer, levoxadrol, have provided a valuable tool for researchers to differentiate between effects mediated by the PCP binding site of the NMDA receptor and those potentially mediated by sigma receptors. nih.gov For instance, dexoxadrol produces PCP-like behavioral effects, while levoxadrol does not. nih.gov

Overview of Research Trajectory Leading to Discontinuation from Advanced Development

Despite promising analgesic effects demonstrated in early clinical studies, the development of dexoxadrol for human use was discontinued. ncats.iowikipedia.orgncats.io The primary reason for halting its progression was the high incidence of severe psychotomimetic side effects. psu.eduresearchgate.net These adverse effects, which included nightmares, hallucinations, and feelings of dissociation, were deemed unacceptable for a therapeutic agent. wikipedia.orgebm-journal.org Clinical trials in patients with postpartum pain and other pain states confirmed its analgesic efficacy but also highlighted the significant and often distressing psychotomimetic reactions, ultimately leading to the cessation of its clinical evaluation. nih.govebm-journal.org

Detailed Research Findings

NMDA Receptor Binding Affinity

Research has consistently demonstrated dexoxadrol's high affinity for the PCP binding site on the NMDA receptor. Comparative binding assays have quantified this affinity relative to other well-known NMDA receptor antagonists.

CompoundBinding Affinity (Ki, nM)
Dexoxadrol11.4 - 25
Phencyclidine (PCP)99
(S)-Ketamine440
MK-801 (Dizocilpine)3.4
Etoxadrol40

This table presents a summary of Ki values for NMDA receptor binding from various studies. psu.edunih.gov Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Clinical Observations of Analgesic and Psychotomimetic Effects

Clinical investigations of dexoxadrol provided direct evidence of its dual properties. In a study involving patients with postpartum pain, dexoxadrol was found to be an effective analgesic. ebm-journal.org However, a significant number of participants experienced side effects.

Reported Side EffectDescription
Light-headednessA common complaint among patients receiving dexoxadrol. ebm-journal.org
DrowsinessAnother frequently reported side effect. ebm-journal.org
Dissociative SymptomsPatients reported feeling "drunk," "not entirely present," and experiencing numbness in their limbs. ebm-journal.org
Emotional DistressSome patients experienced weeping and feelings of being "helpless." ebm-journal.org
Hallucinatory ExperiencesReports included feeling as though limbs did not belong to them. ebm-journal.org

This table summarizes the psychotomimetic side effects observed in early clinical trials of dexoxadrol. ebm-journal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClNO2 B1670348 Dexoxadrol Hydrochloride CAS No. 631-06-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

631-06-1

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1

InChI Key

GYPWNVSWCIMIHQ-GRTNUQQKSA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Isomeric SMILES

C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dexoxadrol hydrochloride;  NSC 526062;  NSC-526062;  Relane ;  U 22558 A;  d-Dioxadrol hydrochloride;  Dexoxadrol HCl;  U-22,559A; UNII-T0C1IR71L8.

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations

General Synthetic Strategies for Dexoxadrol (B1663360)

The synthesis of dexoxadrol, chemically known as (S)-2-[(S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine hydrochloride, has evolved significantly over time. Initial methods often resulted in racemic mixtures, requiring challenging resolutions, while contemporary approaches leverage stereocontrolled reactions to achieve high enantiopurity.

Initial Synthetic Approaches

Early synthetic routes to dexoxadrol and related (dioxolan-4-yl)piperidine derivatives were often not stereoselective, producing a mixture of diastereomers and enantiomers. These initial approaches laid the groundwork for understanding the fundamental bond formations required to construct the core structure. A common strategy involved the reaction of a suitably substituted piperidine (B6355638) precursor with a derivative of glyceraldehyde or a related three-carbon synthon to form the dioxolane ring. The separation of the desired stereoisomer from the resulting mixture was a significant challenge, often relying on classical resolution techniques such as fractional crystallization of diastereomeric salts. While specific details of these early, non-stereoselective syntheses are less prominent in modern literature, they were crucial in establishing the foundational chemistry for later, more refined methodologies.

Modern Enantioselective Synthesis Methodologies

The demand for enantiomerically pure dexoxadrol spurred the development of highly selective synthetic methods. These modern strategies can be broadly categorized into chiral pool synthesis and the application of key stereocontrolled transformations.

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to introduce stereochemistry into the target molecule. This approach has been successfully employed for the asymmetric synthesis of dexoxadrol.

One notable strategy begins with conveniently protected D-mannitol , a naturally occurring sugar alcohol. nih.gov This starting material provides a scaffold with pre-defined stereocenters, which are then elaborated through a series of chemical transformations to construct the dexoxadrol framework. A key intermediate derived from D-mannitol is D-glyceraldehyde diphenyl ketal . nih.gov The synthesis involves the stereoselective addition of vinylmagnesium bromide to an N-(3-butenyl)imine derived from this chiral ketal. nih.gov This key step establishes the stereochemistry at the carbon atom that will become part of the piperidine ring.

Starting MaterialKey IntermediateKey ReactionOverall YieldReference
D-mannitolD-glyceraldehyde diphenyl ketalStereoselective addition of vinylmagnesium bromide to an N-(3-butenyl)imine43% (over six steps) nih.gov

Modern syntheses of dexoxadrol and its analogues frequently employ powerful and stereoselective reactions to construct the heterocyclic rings.

Ring-Closing Metathesis (RCM) has emerged as a valuable tool for the formation of the piperidine ring in dexoxadrol synthesis. nih.gov This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular cyclization of a diene precursor. researchgate.netwikipedia.org In the synthesis starting from D-mannitol, after the addition of the vinyl group, the resulting amino diene is subjected to RCM to efficiently form the tetrahydropyridine (B1245486) ring, which is subsequently reduced to the desired piperidine. nih.gov

ReactionCatalystSubstrateProductYieldReference
Ring-Closing MetathesisGrubbs' first generation catalystN-Benzylcarbamate protected amino dieneTetrahydropyridine derivativenearly quantitative nih.gov

Hetero-Diels-Alder reactions provide another elegant approach to constructing the piperidine ring of dexoxadrol analogues. researchgate.netrsc.org This pericyclic reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. researchgate.net In the synthesis of certain dexoxadrol analogues, an imine derived from a chiral dioxolane is reacted with a diene, such as Danishefsky's diene, to form a dihydropyridinone intermediate. researchgate.netrsc.org This intermediate can then be further transformed to introduce various substituents on the piperidine ring. rsc.org

ReactionDienophileDieneProductReference
Hetero-Diels-AlderImine derived from a chiral dioxolaneDanishefsky's dieneDihydropyridinone researchgate.netrsc.org

Solid-Phase Synthesis Techniques for Analogues

To facilitate the rapid generation of libraries of related compounds for structure-activity relationship studies, solid-phase synthesis techniques have been applied to the production of dexoxadrol analogues. This methodology involves attaching the growing molecule to a solid support, allowing for the use of excess reagents and simplified purification procedures. A solid-phase synthesis of dexoxadrol analogues bearing an oxo group in the 4-position of the piperidine ring has been developed. The synthesis utilizes an aminomethyl-substituted polystyrene resin as the solid support and employs a hetero-Diels-Alder reaction as a key step.

Synthesis of Dexoxadrol Analogues and Derivatives

The synthesis of analogues and derivatives of dexoxadrol has been a key area of research to explore the structure-activity relationships of this class of compounds. Modifications have been made to all three major structural components: the piperidine ring, the 1,3-dioxolane (B20135) ring, and the phenyl groups.

Systematic modifications have been explored to understand the pharmacophoric requirements for activity. For instance, N-alkylation of the piperidine nitrogen generally leads to a significant decrease or loss of activity. semanticscholar.org Similarly, modifications to the dioxolane ring have been shown to be detrimental to the compound's affinity for its biological target. semanticscholar.org

In contrast, substitutions on the phenyl rings have yielded potent analogues. For example, the synthesis of etoxadrol, where one of the phenyl groups is replaced by an ethyl group, has been reported. nih.gov Further exploration of phenyl-substituted analogues has revealed that the placement of certain substituents can enhance potency.

Modifications of the Piperidine Ring Substructure

The piperidine ring is a key structural component of dexoxadrol, and modifications to this substructure have been a significant area of research.

4-Oxo-Dexoxadrol Derivatives: A notable modification involves the introduction of a ketone group at the 4-position of the piperidine ring. The synthesis of these 4-oxo-dexoxadrol analogues is often achieved through a hetero-Diels-Alder reaction, a powerful tool in the formation of heterocyclic rings. nih.govresearchgate.net In a typical pathway, an imine derived from the dioxolane portion of the molecule is reacted with Danishefsky's diene. nih.govrsc.org This key step constructs the piperidone ring. Subsequent separation of the resulting diastereomers is often necessary. nih.gov The relative configuration of these intermediates can be confirmed using techniques like X-ray crystal structure analysis. nih.gov

4-(Aminoalkyl) Substituted Dioxanes: In some analogues, the entire piperidine ring is replaced with simpler aminoalkyl substructures to probe the minimal structural requirements for receptor interaction. researchgate.netnih.gov Research has shown that these simpler structures can be sufficient for strong receptor binding. researchgate.netnih.gov The synthesis of these compounds, such as 4-(aminoalkyl) substituted 1,3-dioxanes, involves strategies that elongate the distance between the oxygen-containing heterocycle and the basic amino group. nih.govresearchgate.net For instance, the synthesis of aminoethyl-1,3-dioxanes can be performed by the transacetalization of various acetals with pentane-1,3,5-triol, followed by activation of the resulting hydroxyl group and nucleophilic substitution to introduce the amino functionality. nih.govresearchgate.net Studies on these analogues have revealed that compounds with a primary amino group generally show the highest receptor affinity. nih.govnih.gov

Research into these modifications has demonstrated that the stereochemical configuration at the junction between the two ring systems and the orientation of substituents on the piperidine ring are critical for biological activity. researchgate.netrsc.org For example, a "like-configuration" at position 2 of the piperidine ring and position 4 of the dioxolane ring, along with an axial orientation of a C-4 substituent, is crucial for high NMDA receptor affinity. researchgate.netrsc.org

Modifications of the Dioxolane Ring System

The 1,3-dioxolane ring is another essential feature of the dexoxadrol structure. While some studies have found that modifications to this ring lead to inactive compounds, others have successfully created active analogues by altering its size. nih.gov Specifically, the enlargement of the five-membered 1,3-dioxolane ring to a six-membered 1,3-dioxane (B1201747) ring has yielded compounds with considerable NMDA receptor affinity. researchgate.netnih.gov This structural change, combined with the elongation of the linker to the amino group, has been a fruitful strategy for developing new derivatives. nih.govresearchgate.net

Synthesis of Chiral Non-Racemic Analogues

Given the importance of stereochemistry for its activity, the synthesis of enantiomerically pure (chiral non-racemic) analogues of dexoxadrol is of significant interest.

Another strategy employs an imino-Diels-Alder reaction using an enantiomerically pure imine, also derived from D-mannitol, to produce chiral analogues with substituents at the 4-position of the piperidine ring. researchgate.net This method ensures that only enantiomers with the desired (S)-configuration at both the piperidine and dioxolane chiral centers are produced. researchgate.net Furthermore, enantiomerically pure building blocks, such as homochiral azidobutanediols, have been used for the synthesis of specific enantiomers of dexoxadrol and etoxadrol homologues. nih.gov

Stereoisomeric Resolution and Characterization

Dexoxadrol has multiple chiral centers, giving rise to several stereoisomers. The distinct pharmacological profiles of these isomers underscore the critical importance of stereochemistry.

Enantiomeric Forms: Dexoxadrol (d-isomer) vs. Levoxadrol (B1675189) (l-isomer)

Dexoxadrol is the dextrorotatory or (+)-isomer, while its enantiomer is levoxadrol, the levorotatory or (-)-isomer. These two molecules are non-superimposable mirror images of each other and exhibit significantly different biological activities. nih.gov

Comparative studies have shown that dexoxadrol possesses potent phencyclidine (PCP)-like activity, whereas levoxadrol is largely inactive in this regard. nih.gov In competitive binding assays, dexoxadrol is substantially more potent than levoxadrol at displacing ligands from the PCP binding site in brain tissue. nih.gov This stark difference in activity makes the enantiomeric pair of dexoxadrol and levoxadrol valuable tools for investigating biological effects mediated by the PCP receptor. nih.gov The absolute configuration of the active enantiomer, dexoxadrol, has been determined to be (4S, 6S). nih.gov

IsomerCommon NameRotationPCP-like ActivityBinding Affinity
(4S, 6S)Dexoxadrold (+)ActiveHigh
(4R, 6R)Levoxadroll (-)InactiveVery Low

Diastereomeric Considerations in Synthesis

In addition to enantiomers, the synthesis of dexoxadrol and its analogues must also account for diastereomers, which are stereoisomers that are not mirror images of each other. The synthesis process, particularly ring-forming reactions like the hetero-Diels-Alder, can produce mixtures of diastereomers. nih.gov

The relative arrangement of the substituents at the chiral centers has a profound impact on receptor affinity. For instance, studies on 4-substituted analogues have shown that the "like-configuration" of the stereocenters at the ring junction is essential for high affinity, while the "unlike-configuration" leads to compounds that preferably bind to other receptors, such as the σ1 receptor. rsc.orgkisti.re.kr Similarly, the diastereomer β-(+/-)-dioxadrol was found to be devoid of PCP-like activity. nih.gov The synthesis of the related compound etoxadrol also yielded its epimer, epietoxadrol, which was 35 times less potent, further highlighting the high stereochemical sensitivity of the receptor interaction. nih.gov The careful separation and characterization of these diastereomers are therefore crucial steps in the synthetic process. nih.govrsc.org

Structural Confirmation Methodologies in Synthetic Research

The definitive confirmation of the three-dimensional structure of newly synthesized compounds like dexoxadrol and its derivatives is paramount. X-ray diffraction analysis is a primary and powerful technique used for this purpose in synthetic research. mkuniversity.ac.in

Single-crystal X-ray diffraction provides precise information about the complete molecular structure, including bond lengths, bond angles, and, most importantly, the absolute configuration of chiral centers. mkuniversity.ac.in This technique was instrumental in unequivocally determining the absolute stereochemistry of dexoxadrol as (4S, 6S) and that of the related compound etoxadrol as (2S, 4S, 6S). nih.govnih.gov It has also been used to determine the relative configuration of key synthetic intermediates, which is vital for understanding and controlling the stereochemical outcome of a reaction. nih.gov

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to characterize the crystalline solid material. nih.govintertek.com While it provides less detailed structural information than the single-crystal method, it is a core technique for identifying crystalline phases and polymorphs of a pharmaceutical substance. intertek.com

MethodologyType of Information ProvidedApplication in Dexoxadrol Research
Single-Crystal X-ray DiffractionAbsolute configuration, bond lengths, bond angles, 3D molecular structureDetermined the absolute configuration of dexoxadrol and etoxadrol. nih.govnih.gov Confirmed the relative configuration of synthetic intermediates. nih.gov
X-ray Powder Diffraction (XRPD)Identification of crystalline phases, polymorphs, and material purityCharacterization of solid forms of pharmaceutical materials. intertek.com

Molecular Pharmacology and Receptor Interactions

Primary Molecular Targets

The principal pharmacological actions of dexoxadrol (B1663360) are mediated through its high-affinity interactions with NMDA and sigma receptors.

Dexoxadrol is a well-established antagonist of the NMDA receptor, a critical component in excitatory synaptic transmission in the central nervous system. nih.gov This antagonism is central to its anesthetic and psychoactive properties.

Dexoxadrol is classified as a non-competitive antagonist of the NMDA receptor. nih.gov Unlike competitive antagonists that bind to the glutamate (B1630785) recognition site, dexoxadrol acts at a different site on the receptor complex to exert its inhibitory effects. This mechanism allows it to block receptor function regardless of the concentration of the agonist, glutamate.

The non-competitive antagonism of dexoxadrol is achieved through its high-affinity binding to a specific site located within the ion channel of the NMDA receptor. nih.gov This site is commonly known as the phencyclidine (PCP) binding site, as it is also the target for PCP and related compounds like ketamine. nih.govchemeurope.com Studies involving analogues of dexoxadrol and etoxadrol have extensively explored the structure-activity relationships that govern the affinity for this particular binding site. nih.gov Research has shown that [3H]dexoxadrol binds with high affinity to these PCP-related sites in various regions of the rat and human brain, particularly in the cortex, hippocampus, caudate, and putamen. chemeurope.com

By binding to the PCP site within the NMDA receptor's ion channel, dexoxadrol functions as an open-channel blocker. nih.gov The NMDA receptor, when activated by glutamate and a co-agonist like glycine (B1666218), normally opens to allow the passage of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron. Dexoxadrol enters the activated, open channel and physically obstructs the pore, thereby preventing this influx of cations. This blockade of ion flow inhibits the depolarization of the neuron, effectively dampening excitatory neurotransmission.

Table 1: NMDA Receptor Binding Affinity of Dexoxadrol Analogues This table presents the binding affinities (Ki values) of dexoxadrol analogues for the NMDA receptor, illustrating the impact of structural modifications.

CompoundModificationNMDA Receptor Affinity (Ki, nM)
(2S,4S)-13b Homologue of Etoxadrol/Dexoxadrol69
WMS-2508 (17d) Hydroxy moiety at position 4 of piperidine (B6355638) ring44

Data sourced from structure-affinity relationship studies.

In addition to its primary action at the NMDA receptor, dexoxadrol also demonstrates a significant affinity for sigma receptors. Sigma receptors are unique intracellular proteins, particularly abundant in the endoplasmic reticulum, that are involved in modulating a variety of cellular functions, including ion channel activity and intracellular signaling. nih.gov

Studies comparing dexoxadrol and its enantiomer, levoxadrol (B1675189), have revealed that while the two isomers have vastly different affinities for the PCP binding site, they possess nearly equal affinities for sigma receptors. chemeurope.com This characteristic has been utilized in research to differentiate the physiological effects mediated by NMDA receptors versus those mediated by sigma receptors. chemeurope.com The interaction of ligands with sigma-1 receptors can potentiate ligand-gated ion channels and has been implicated in conditions such as pain, depression, and addiction. nih.gov While the precise functional nature of dexoxadrol's interaction is complex, it is often discussed in the context of sigma receptor agonists, which are ligands that activate the receptor. nih.gov For example, the neurosteroid DHEA is considered a sigma-1 receptor agonist, and its effects can be blocked by sigma receptor antagonists. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Secondary Pharmacological Targets

Beyond its primary targets, dexoxadrol interacts with other components of the nervous system. A notable secondary target is a specific type of voltage-gated potassium (K⁺) channel. Research has demonstrated that dexoxadrol is a potent blocker of the PCP-sensitive, voltage-gated K⁺ channel in nerve terminals. chemeurope.com Blockade of these channels interferes with the repolarization phase of the action potential, which can alter neuronal excitability. nih.gov Interestingly, its enantiomer, levoxadrol, which has a very low affinity for the PCP site, is a very weak blocker of this specific potassium channel, further linking this secondary action to the compound's PCP-like properties. chemeurope.com

Table 2: Comparative Receptor Affinities of Dexoxadrol and Levoxadrol This table highlights the differential binding properties of the dexoxadrol and levoxadrol enantiomers at their primary and secondary targets.

CompoundPrimary Target Affinity (PCP Site)Sigma Receptor AffinitySecondary Target Activity (Voltage-gated K⁺ channel)
Dexoxadrol HighHighPotent Blocker
Levoxadrol LowHighVery Weak Blocker

This comparative data illustrates how enantiomers can be used to distinguish between receptor-mediated effects.

Modulation of Voltage-Gated Potassium Channels (PCP-sensitive)

Research into the effects of dexoxadrol and its stereoisomer, levoxadrol, on voltage-dependent potassium channels in cultured rat hippocampal neurons has revealed a stereoselective, though low-affinity, interaction. nih.gov Both enantiomers were found to block the delayed rectifier potassium current (IK). However, this blockade occurred at concentrations significantly higher than those required for potent NMDA receptor antagonism. Dexoxadrol exhibited an IC50 value of 73 µM for the blockade of IK, while its behaviorally inactive enantiomer, levoxadrol, was substantially less potent with an IC50 of 260 µM. nih.gov This interaction is considered to be of low affinity compared to its effects on the NMDA receptor channel, which occur in the nanomolar range. mdpi.comjneurosci.org The data suggests that at therapeutic or research-relevant concentrations focusing on NMDA receptor activity, direct modulation of these voltage-gated potassium channels by dexoxadrol is minimal.

Identification of Other Ion Channel Modulations

Beyond the well-characterized interaction with the NMDA receptor ion channel, investigations into dexoxadrol's effects on other ion channels are limited. The primary focus of research has been on the NMDA receptor complex due to the compound's high affinity for the phencyclidine (PCP) binding site located within its ion channel. nih.gov Studies comparing the effects of PCP on different potassium currents have shown that besides the delayed rectifier current (IK), PCP can also block the transient A-current (IA), though only at high concentrations (IC50 of 224 µM). nih.gov Given dexoxadrol's classification as a PCP-like compound, it may have similar low-affinity interactions, but its primary and most potent action remains the blockade of the NMDA receptor-associated ionophore.

Comparative Receptor Binding Profiles

The binding affinity of dexoxadrol for the PCP site of the NMDA receptor has been characterized and compared with its enantiomer and other well-known dissociative anesthetics.

Differential Binding Affinities of Dexoxadrol and Levoxadrol

The pharmacological activity of the dioxadrol (B1208953) enantiomers is highly stereoselective. Dexoxadrol is the eutomer, or the pharmacologically active stereoisomer, possessing high affinity for the PCP binding site within the NMDA receptor's ion channel. jneurosci.orgnih.gov In contrast, its enantiomer, levoxadrol, is the distomer and is considered behaviorally inactive, displaying significantly lower affinity for this site. jneurosci.orgnih.govgovinfo.gov Functional studies have demonstrated that dexoxadrol is a potent antagonist of NMDA-induced inward currents in neurons, while levoxadrol is ineffective at the same concentrations. nih.govjneurosci.org This pronounced stereoselectivity underscores the specific structural requirements for high-affinity binding to the PCP receptor site.

Stereoselective Blockade of the Delayed Rectifier K+ Current (IK)
CompoundIC50 (µM)
Dexoxadrol73
Levoxadrol260

This table illustrates the difference in potency between Dexoxadrol and its inactive enantiomer, Levoxadrol, in blocking a voltage-gated potassium channel, highlighting the compound's stereoselective action. nih.gov

Comparison with Phencyclidine (PCP) and Other Dissociative Anesthetics (e.g., Ketamine, Etoxadrol, Dizocilpine (MK-801))

Dexoxadrol binds to the same high-affinity site within the NMDA receptor channel as phencyclidine (PCP) and other non-competitive NMDA receptor antagonists. nih.govresearchgate.net Comparative binding assays have been conducted to determine the relative affinities of these compounds. These studies consistently show that dizocilpine (MK-801) is one of the most potent ligands for this site. Dexoxadrol and the related compound etoxadrol exhibit high affinity, greater than that of PCP itself. Ketamine generally shows a lower affinity for the site compared to dexoxadrol and PCP.

Comparative Binding Affinities (Ki) at the NMDA Receptor PCP Site
CompoundKi (nM)
Dizocilpine ((+)MK-801)3.4
Dexoxadrol25
Etoxadrol40
Phencyclidine (PCP)99
(S)-Ketamine440

Data from a comparative binding assay using [3H]MK-801 as the radioligand with porcine-receptor membrane material. A lower Ki value indicates a higher binding affinity. mdpi.com

Neuroanatomical Distribution of Binding Sites

The regional distribution of dexoxadrol binding sites in the central nervous system has been inferred from autoradiographic studies using radiolabeled ligands for the PCP receptor, such as [3H]TCP and [3H]3-OH-PCP, to which dexoxadrol binds with high affinity.

Regional Brain Distribution Studies (e.g., Cortex, Hippocampus, Hypothalamus, Caudate, Putamen)

Autoradiographic studies in the rat brain reveal a distinct and heterogeneous distribution of PCP binding sites, which corresponds to the distribution of NMDA receptors. nih.govnih.govumich.edu

High Density: The highest densities of binding sites are consistently observed in the forebrain, particularly in the hippocampus (specifically the CA1 region and the dentate gyrus) and the superficial layers of the cerebral cortex. nih.govresearchgate.net

Moderate Density: Moderate levels of binding are found in the caudate nucleus and putamen (collectively known as the striatum). nih.gov

Low Density: The hypothalamus is among the regions showing low densities of PCP receptor binding sites. researchgate.net

This distribution pattern indicates that dexoxadrol's pharmacological effects are most pronounced in brain regions that are critically involved in learning, memory, and higher cognitive functions. The localization of these binding sites is almost exclusively on intrinsic neurons within these structures. nih.govumich.edu

Comparative Distribution of Dexoxadrol vs. Phencyclidine Binding Sites

The regional distribution of binding sites for dexoxadrol hydrochloride within the central nervous system is intrinsically linked to that of phencyclidine (PCP), as both compounds exert their effects through the non-competitive antagonist site within the N-methyl-D-aspartate (NMDA) receptor ionophore. Research into the comparative distribution of these binding sites has revealed a complex and heterogeneous pattern throughout the brain, suggesting regional variations in the properties of these receptors.

Studies utilizing radiolabeled ligands have been instrumental in mapping the anatomical landscape of dexoxadrol and PCP binding. Competition binding assays, where the binding of a radiolabeled form of PCP (such as [³H]PCP) is displaced by dexoxadrol, have demonstrated the stereospecific nature of this interaction. Dexoxadrol, the dextrorotatory isomer of dioxadrol, is significantly more potent in displacing [³H]PCP from its binding sites in rat and pigeon brain membranes than its levorotatory counterpart, levoxadrol. umich.edu This stereoselectivity is a key characteristic of the pharmacological activity at this site and is not observed in non-neuronal tissues such as the liver, underscoring the specificity of the binding to brain receptors. umich.edu

Regional Heterogeneity:

Evidence points to a notable heterogeneity of PCP receptors across different brain regions, which is also reflected in the binding of dexoxadrol. This heterogeneity is suggested by findings from photoaffinity labeling studies and dexoxadrol/[³H]PCP competition binding data, which indicate the presence of both high and low-affinity binding sites for these compounds. nih.gov

The distribution of high-affinity dexoxadrol binding sites has been correlated with the presence of specific receptor-associated polypeptides. For instance, the regional distribution of high-affinity dexoxadrol binding sites shows a strong correlation with a polypeptide of molecular weight 90,000 (Mr 90 K). nih.gov The anatomical distribution of these high-affinity sites, and by extension, the Mr 90 K polypeptide, is not uniform.

Key brain regions identified with significant densities of these binding sites include:

Hippocampus: This region is heavily labeled, indicating a high density of dexoxadrol/PCP binding sites. nih.gov

Frontal Cortex: Displays a major concentration of these binding sites. nih.gov

Thalamus: Also identified as a region with a significant presence of high-affinity binding sites. nih.gov

Olfactory Bulb: Shows a notable density of labeling for these receptor sites. nih.gov

Cerebellum: Exhibits a distinct binding pattern, with a significant presence of the Mr 90 K polypeptide, indicating a concentration of high-affinity sites. nih.gov

The table below summarizes the relative distribution of the polypeptide correlated with high-affinity dexoxadrol/PCP binding sites in various rat brain regions.

Brain RegionRelative Density of Correlated Polypeptide (Mr 90 K)
HippocampusHeavily Labeled
Frontal CortexMajor Labeling
ThalamusMajor Labeling
Olfactory BulbMajor Labeling
CerebellumHeavily Labeled

This differential distribution suggests that the functional consequences of dexoxadrol and phencyclidine interaction with the NMDA receptor may vary depending on the specific brain circuitry involved. The existence of high and low-affinity states may also contribute to the complex pharmacological profiles of these compounds. Further research is necessary to fully elucidate the quantitative differences in the binding densities and affinities of dexoxadrol versus phencyclidine in a side-by-side comparison across all brain regions.

Biochemical and Cellular Mechanisms of Action

Impact on Neurotransmitter Systems in Research Models

The antagonism of NMDA receptors by dexoxadrol (B1663360) hydrochloride leads to significant alterations in the synthesis and release of key neurotransmitters, particularly dopamine (B1211576) and serotonin (B10506). These effects are largely attributed to the intricate feedback loops and regulatory interactions between the glutamatergic system and other neurotransmitter systems in the brain.

Research has demonstrated that non-competitive NMDA receptor antagonists can activate the dopaminergic system, leading to an increase in the synthesis, release, and metabolism of dopamine in various brain regions. nih.gov This effect is thought to be a consequence of the blockade of inhibitory glutamatergic inputs to dopaminergic neurons. By reducing the excitatory tone on inhibitory interneurons that typically suppress dopamine release, NMDA receptor antagonists can disinhibit dopaminergic pathways.

Studies utilizing in vivo microdialysis in animal models have shown that the administration of non-competitive NMDA antagonists, such as ketamine and MK-801, leads to a dose-dependent increase in dopamine release in areas like the prefrontal cortex and striatum. nih.gov This suggests that dexoxadrol hydrochloride, sharing a similar mechanism of action, would likely produce comparable effects on dopaminergic neurotransmission. The increased dopamine levels are a direct consequence of altered neuronal activity within the intricate circuits that regulate dopamine synthesis and release.

Table 1: Effects of Non-Competitive NMDA Receptor Antagonists on Dopamine Neurotransmission
CompoundModel SystemObserved Effect on DopamineRelevant Brain Region
KetamineRat (in vivo microdialysis)Increased Dopamine ReleasePrefrontal Cortex, Striatum
MK-801 (Dizocilpine)Rat (in vivo microdialysis)Increased Dopamine ReleasePrefrontal Cortex
Phencyclidine (PCP)Rat brain synaptosomesIncreased Dopamine Synthesis and ReleaseStriatum

The influence of NMDA receptor antagonists extends to the serotonergic system. Research indicates that these compounds can lead to an increased turnover and release of serotonin. nih.gov This modulation is believed to contribute to the complex behavioral and psychological effects observed with this class of drugs. The interaction between the glutamatergic and serotonergic systems is bidirectional and crucial for regulating mood and cognition.

The precise mechanisms by which NMDA receptor antagonists like this compound affect serotonin synthesis are still under investigation. However, it is hypothesized that the blockade of NMDA receptors on GABAergic interneurons that regulate serotonergic neuron activity in the raphe nuclei could lead to their disinhibition and consequently, increased serotonin release in projection areas such as the prefrontal cortex and hippocampus. Some non-competitive NMDA receptor antagonists, like ketamine, have been shown to influence the activity of various serotonin receptors, further highlighting the intricate relationship between these two neurotransmitter systems. nih.govnorthwestern.edu

Studies of Ionic Flux Modulation (e.g., 86Rb Efflux)

As an NMDA receptor antagonist, this compound's primary action is the blockade of ion flux through the NMDA receptor channel. frontiersin.org This channel is permeable to calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺) ions. By physically occluding the channel pore, dexoxadrol prevents the influx of Ca²⁺ and Na⁺ and the efflux of K⁺ that normally occurs upon receptor activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.

Role in Neuronal Excitotoxicity Research

Neuronal excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. nih.govexplorationpub.com This process is implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. explorationpub.comnih.gov The overactivation of NMDA receptors results in a massive and prolonged influx of Ca²⁺, which triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the generation of reactive oxygen species. nih.gov

Given its mechanism as a potent NMDA receptor antagonist, this compound has been a valuable tool in research aimed at understanding and mitigating excitotoxicity. By blocking the NMDA receptor's ion channel, it can prevent the excessive Ca²⁺ influx that initiates the excitotoxic cascade. nih.gov In experimental models of neurotoxicity, NMDA receptor antagonists have demonstrated neuroprotective effects by reducing neuronal cell death. nih.gov These studies are crucial for the development of therapeutic strategies targeting excitotoxicity in various neurological conditions.

Table 2: Role of NMDA Receptor Antagonists in Excitotoxicity Research
Experimental ModelEffect of NMDA Receptor AntagonistUnderlying Mechanism
Glutamate-induced neuronal injury in vitroReduced neuronal cell deathBlockade of excessive Ca²⁺ influx
Animal models of stroke (ischemia)Decreased infarct volumePrevention of excitotoxic cascade
Models of traumatic brain injuryImproved neurological outcomesAttenuation of secondary injury pathways

Investigations into Synaptic Plasticity Alterations

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The two primary forms of synaptic plasticity in the hippocampus and cortex are long-term potentiation (LTP) and long-term depression (LTD), both of which are critically dependent on the activation of NMDA receptors. nih.gov The influx of Ca²⁺ through NMDA receptors is a key trigger for the intracellular signaling cascades that lead to lasting changes in synaptic efficacy.

As a potent NMDA receptor antagonist, this compound is a valuable pharmacological tool for investigating the role of NMDA receptors in synaptic plasticity. Research has consistently shown that the blockade of NMDA receptors prevents the induction of both LTP and LTD. nih.gov By administering this compound during experimental protocols designed to induce these forms of plasticity, researchers can confirm the NMDA receptor-dependency of the observed synaptic changes. These studies have been instrumental in solidifying the central role of the NMDA receptor as a coincidence detector that translates patterns of neuronal activity into long-lasting modifications of synaptic strength. The ability of this compound to modulate these fundamental processes underscores its profound impact on the cellular mechanisms of learning and memory.

Advanced Research Methodologies and Analytical Approaches

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in the characterization of Dexoxadrol (B1663360) Hydrochloride's interaction with its molecular targets. These assays are pivotal for determining the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled compound.

In the context of Dexoxadrol, these studies have been crucial in confirming its high affinity for the phencyclidine (PCP) binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor nih.gov. Researchers have utilized tritium-labeled radioligands, such as [³H]-(+)-MK-801, to investigate the binding of Dexoxadrol and its analogs to the NMDA receptor sioc-journal.cn.

The fundamental principle of these competitive binding assays involves incubating a preparation of the target receptor (e.g., from brain tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Dexoxadrol). The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Structure-affinity relationship studies have been extensively performed on Dexoxadrol and its analogs, revealing key structural features necessary for potent NMDA receptor binding. For instance, it has been demonstrated that compounds with a primary amino group generally exhibit higher receptor affinity compared to those with tertiary amines nih.gov. Furthermore, modifications to the 1,3-dioxolane (B20135) ring and the distance between the heterocyclic ring and the amino group can significantly impact binding affinity nih.gov.

Compound/AnalogRadioligandReceptor SiteKi (nM)
(2S,4S)-13b (Etoxadrol analog)[³H]-(+)-MK-801NMDA (PCP site)69
Like configured secondary amine 15a (Dexoxadrol analog)[³H]-(+)-MK-801NMDA (PCP site)470
WMS-2508 (Dexoxadrol analog)Not SpecifiedNMDA (PCP site)44

Electrophysiological Techniques in Neuronal Systems (e.g., Whole-Cell Patch-Clamp, Cerebellar Purkinje Neuron Recordings)

Electrophysiological techniques are indispensable for understanding the functional consequences of a compound's interaction with ion channels and receptors on neuronal activity. Whole-cell patch-clamp recording is a powerful method that allows for the measurement of ion currents flowing through the entire membrane of a single neuron, providing detailed insights into how a drug modulates neuronal excitability and synaptic transmission nih.govmdpi.com.

In the study of Dexoxadrol Hydrochloride, whole-cell patch-clamp recordings would be employed to directly assess its effects on NMDA receptor-mediated currents in various types of neurons. By applying Dexoxadrol to a neuron while recording its electrical activity, researchers can observe changes in the amplitude, kinetics, and voltage-dependency of NMDA currents. Given that Dexoxadrol is a non-competitive NMDA receptor antagonist, it would be expected to block the ion channel, thereby reducing the flow of ions and hyperpolarizing the neuron.

Cerebellar Purkinje neurons, with their extensive dendritic trees and crucial role in motor control, are a significant site of NMDA receptor expression and function plos.org. Recordings from these neurons can provide valuable information on how Dexoxadrol might affect cerebellar circuitry and motor coordination. The spontaneous firing patterns of Purkinje cells are well-characterized, making them a sensitive model for detecting drug-induced alterations in neuronal activity nih.govelifesciences.org. By recording from Purkinje cells in brain slices, it would be possible to investigate how Dexoxadrol modulates their firing rate, pattern, and response to synaptic inputs. While direct electrophysiological studies on Dexoxadrol are not extensively reported in the provided search results, the known function of NMDA receptors in these neurons suggests that Dexoxadrol would likely inhibit their excitatory synaptic transmission.

Preclinical Neuropharmacological Research Models (e.g., Animal Discriminative Stimulus Paradigms)

Animal discriminative stimulus paradigms are a valuable tool in preclinical neuropharmacology for assessing the subjective effects of drugs. In these paradigms, animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to receive a reward (e.g., pressing one lever after receiving the drug and another after receiving a placebo) umich.edu.

This methodology is particularly relevant for compounds like Dexoxadrol that have psychoactive effects. Once an animal has learned to discriminate a training drug, other compounds can be tested to see if they substitute for, or generalize to, the training drug's discriminative stimulus effects. This provides insights into whether a novel compound produces similar subjective effects.

Given that Dexoxadrol is a phencyclidine (PCP)-like compound, it would be expected to fully substitute for PCP in animals trained to discriminate PCP from saline. Studies on the closely related compound, etoxadrol, have shown that it does indeed substitute for the phencyclidine stimulus in discriminative stimulus studies nih.gov. Similarly, dextrorphan, another NMDA receptor antagonist, also produces PCP-like discriminative stimulus effects umich.edunih.gov. These findings strongly suggest that Dexoxadrol would produce a similar discriminative stimulus profile, indicative of its PCP-like subjective effects. The degree of substitution and the potency of a compound in this paradigm can provide a quantitative measure of its similarity to the training drug.

Training DrugTest CompoundAnimal ModelOutcome
Phencyclidine (PCP)EtoxadrolNot SpecifiedEtoxadrol substituted for the PCP stimulus.
DextromethorphanPhencyclidine (PCP)RatAnimals generalized to PCP.

Application of Advanced Chromatographic and Spectroscopic Techniques for Metabolite Analysis in Research

The study of a drug's metabolism is critical for understanding its pharmacokinetic profile, identifying potentially active or toxic metabolites, and ensuring its safety and efficacy. Advanced chromatographic and spectroscopic techniques are the primary tools for the separation, detection, and identification of drug metabolites in biological matrices such as plasma, urine, and tissue homogenates helsinki.fi.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for metabolite profiling nih.govresearchgate.net. This method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection and structural elucidation provided by mass spectrometry. In the context of this compound, an HPLC-MS based approach would be employed to analyze biological samples from preclinical species administered with the compound. The parent drug and its metabolites would be separated on an HPLC column and then introduced into the mass spectrometer. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent drug and any metabolites, allowing for their initial detection. Tandem mass spectrometry (MS/MS) would then be used to fragment these ions, providing structural information that can be used to identify the metabolites.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable metabolites nih.govnih.govmdpi.com. For non-volatile compounds like Dexoxadrol and its potential metabolites, derivatization may be required to increase their volatility before GC-MS analysis. This technique can provide complementary information to HPLC-MS and is particularly useful for the analysis of certain classes of metabolites. The combination of these advanced analytical techniques would allow for a comprehensive understanding of the metabolic fate of this compound.

Computational Chemistry and In Silico Drug Design Methodologies

Computational chemistry and in silico drug design have become integral components of modern drug discovery and development, offering a rational and efficient approach to understanding drug-receptor interactions and designing novel therapeutic agents ugr.esunipd.it. These methods can be applied to study this compound and to guide the design of new analogs with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity mdpi.com. In the case of Dexoxadrol, molecular docking studies could be performed to model its interaction with the phencyclidine binding site of the NMDA receptor. This would provide insights into the key amino acid residues involved in the binding and help to explain the structure-activity relationships observed in experimental studies. Computer-assisted molecular modeling has been used to develop a hypothetical model of the PCP binding site that successfully predicts the higher affinity of etoxadrol over its less potent epimer nih.gov.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the drug-receptor complex over time, providing a more detailed understanding of the binding process and the stability of the complex sioc-journal.cnnih.gov. These simulations can help to identify conformational changes in the receptor upon ligand binding and can be used to calculate binding free energies, which are a more accurate measure of binding affinity than docking scores alone. The insights gained from these computational studies can be invaluable for the rational design of new Dexoxadrol analogs with enhanced affinity, selectivity, and pharmacokinetic properties.

X-Ray Crystallography for Elucidating Absolute Configuration and Protein-Ligand Interactions

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level structure of a molecule, making it an unparalleled tool for determining the absolute configuration of chiral compounds and for visualizing the intricate details of protein-ligand interactions wikipedia.orgnih.govmigrationletters.com.

The determination of the absolute stereochemistry of a chiral drug is of paramount importance, as different enantiomers can have vastly different pharmacological activities and toxicological profiles. Single-crystal X-ray analysis has been successfully employed to determine the absolute configuration of etoxadrol hydrochloride, a compound closely related to Dexoxadrol nih.gov. This analysis unequivocally established the 2S, 4S, and 6S configuration at its three chiral centers, which was crucial for understanding its high affinity for the phencyclidine binding site nih.gov. Given the structural similarity, this technique is equally applicable to Dexoxadrol to confirm its absolute configuration. The ability to determine the precise three-dimensional arrangement of atoms is essential for establishing definitive structure-activity relationships thieme-connect.deresearchgate.neted.ac.uknih.gov.

While obtaining a crystal structure of Dexoxadrol bound to the NMDA receptor is a challenging endeavor due to the complexity of this membrane protein, such a structure would provide invaluable information for drug design. It would reveal the precise binding mode of Dexoxadrol within the PCP site, highlighting the specific hydrogen bonds, hydrophobic interactions, and other forces that govern its binding. This detailed structural information would be the ultimate guide for the rational design of novel NMDA receptor antagonists with improved therapeutic profiles.

CompoundAnalytical TechniqueKey Finding
Etoxadrol HydrochlorideSingle-crystal X-ray analysisDetermined the absolute configuration to be 2S, 4S, and 6S.

Future Directions and Translational Research Implications

Strategies for Designing Analogues with Improved Receptor Selectivity and Potency

The development of dexoxadrol (B1663360) analogues with enhanced receptor selectivity and potency is a primary focus of ongoing research. These efforts are largely guided by structure-activity relationship (SAR) studies, which investigate how chemical modifications to the dexoxadrol molecule influence its biological activity. Key structural components of dexoxadrol, including the piperidine (B6355638) ring, the 1,3-dioxolane (B20135) ring, and its aromatic substituents, have been systematically modified to understand their roles in NMDA receptor binding and affinity. nih.gov

Research has shown that high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel is often achieved in compounds that have two phenyl groups or one phenyl group and a small alkyl group at the acetalic center. nih.gov Furthermore, the integrity of the oxygen heterocycle is crucial, with at least one oxygen atom being necessary for significant receptor interaction. nih.gov

Modifications to the piperidine ring have yielded significant insights. While the entire piperidine ring is not essential, aminoalkyl substructures can be sufficient for strong receptor interactions. nih.gov Interestingly, compounds with a primary amino group tend to exhibit the highest receptor affinity, whereas tertiary amines show low affinity. nih.gov The configuration of the ring junction between the piperidine and dioxolane rings is also critical, with a "like-" configuration being crucial for high NMDA receptor affinity. rsc.org

The table below summarizes key findings from SAR studies on dexoxadrol analogues.

Molecular ModificationEffect on NMDA Receptor Affinity/PotencyReference
Piperidine Ring
Primary amino moietyGenerally displays the highest receptor affinity nih.gov
N-Alkyl derivativesFound to be inactive nih.gov
Hydroxy group at position 4 (axial orientation)Increased potency and high selectivity against σ1 and σ2 receptors rsc.org
1,3-Dioxolane Ring
Enlargement to a 1,3-dioxane (B1201747) ringCan result in compounds with considerable NMDA receptor affinity nih.gov
Replacement of ethyl moiety with propyl or isopropylLed to compounds more potent than etoxadrol or PCP nih.gov
Aromatic Rings
Two phenyl residues at the acetalic centerAttains high affinity nih.gov
One phenyl and one alkyl (C2-C3) residueAttains high affinity nih.gov
Replacement of phenyl ring with 2- or 3-thienyl ringResulted in compounds with affinity comparable to etoxadrol nih.gov
Chlorine in ortho position of the aromatic ringResulted in the most potent compound, comparable to TCP in vitro nih.gov

These SAR studies provide a rational basis for the design of new dexoxadrol analogues. By strategically modifying these key structural features, researchers aim to develop compounds with a more desirable pharmacological profile, potentially separating the therapeutic effects from the unwanted side effects that limited the clinical use of the parent compound. researchgate.net

Research into Overcoming Pharmacological Limitations of Dexoxadrol Derivatives

The clinical evaluation of dexoxadrol was stopped due to severe side effects, including psychotomimetic effects and unpleasant dreams. nih.gov A significant challenge in the development of dexoxadrol derivatives is to mitigate these limitations while retaining the therapeutic potential associated with NMDA receptor antagonism. Research focuses on several key areas of limitation:

Insufficient Affinity and Selectivity: While dexoxadrol is potent, designing analogues with even higher affinity for specific NMDA receptor subtypes (e.g., GluN2B) is a key goal. mdpi.com Increased selectivity could help to isolate the desired therapeutic actions from off-target effects that may contribute to the adverse event profile. mdpi.com

Low Hydrolytic Stability: The chemical stability of dexoxadrol derivatives can be a concern, affecting their shelf-life and behavior in a biological system. Research into bioisosteric replacements and other structural modifications aims to improve stability. researchgate.net

Anticholinergic Side Effects: Off-target activity at muscarinic acetylcholine (B1216132) receptors can contribute to undesirable side effects. Medicinal chemistry efforts are directed at designing analogues that minimize or eliminate this activity. researchgate.net

Production of Toxic Metabolites: The way the body metabolizes a drug can lead to the formation of toxic byproducts. Future research involves studying the metabolic pathways of dexoxadrol derivatives and modifying their structure to favor safer metabolic routes. researchgate.net

Psychotomimetic Effects: These are the most significant hurdles for clinical translation. It is hypothesized that these effects are intrinsically linked to the mechanism of NMDA receptor channel blockade. Research is exploring whether modulating specific subtypes of the NMDA receptor or developing compounds that have a different mode of interaction (e.g., allosteric modulators) could reduce these effects. mdpi.com

Strategies to overcome these limitations include the targeted modification of the dexoxadrol structure based on SAR data and the use of computational modeling to predict the properties of new analogues. researchgate.netpatsnap.com By refining the chemical structure, researchers hope to develop new compounds that fully utilize the pharmacological potential of this class of NMDA antagonists. researchgate.net

Exploration of Novel Therapeutic Research Avenues Based on NMDA Antagonism

The role of NMDA receptor dysfunction in a wide range of neurological and psychiatric disorders has made it a key target for therapeutic intervention. iipseries.orgnih.gov The research on dexoxadrol and other NMDA antagonists has opened up several promising avenues for novel therapeutic applications.

Neurodegenerative Diseases: Excessive NMDA receptor activity, leading to excitotoxicity, is implicated in neuronal damage in conditions like Alzheimer's disease and Parkinson's disease. mdpi.comnih.gov NMDA antagonists could offer neuroprotective benefits by mitigating this glutamate-mediated excitotoxicity. mdpi.com

Depression: There is growing interest in NMDA receptor antagonists for the treatment of depression, particularly treatment-resistant depression. nih.govmdpi.com Compounds like ketamine have shown rapid and robust antidepressant effects, sparking research into a new paradigm for antidepressant therapy based on modulating the glutamatergic system. nih.govwikipedia.org

Pain Management: NMDA receptors play a crucial role in central sensitization, a key process in the development of chronic pain states. Antagonists of these receptors have potential as analgesics, particularly for neuropathic pain. iipseries.org

Epilepsy: Given their role in excitatory neurotransmission, NMDA receptors are a logical target for antiepileptic drugs. By modulating neuronal excitability, NMDA antagonists could help to control seizures. iipseries.orgnih.gov

The table below outlines potential therapeutic applications stemming from NMDA receptor antagonism.

Therapeutic AreaRationale for NMDA AntagonismReference
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Neuroprotection by reducing glutamate-mediated excitotoxicity and neuronal loss. mdpi.comnih.gov
Depression Rapid antidepressant effects through modulation of the glutamatergic system. nih.govmdpi.com
Chronic Pain Inhibition of central sensitization processes involved in the maintenance of chronic pain. iipseries.org
Epilepsy Reduction of excessive neuronal excitability to control seizure activity. iipseries.orgnih.gov
Stroke and Traumatic Brain Injury Limiting excitotoxic damage to neurons following ischemic events or injury. iipseries.org

While the therapeutic promise is significant, challenges remain, including the need to balance efficacy with the potential for adverse effects. mdpi.comiipseries.org Future research will likely focus on developing subtype-selective NMDA antagonists or compounds with novel mechanisms of action to improve the therapeutic window. nih.gov

Contribution of Dexoxadrol Research to Fundamental Neuropharmacology and Drug Discovery Principles

The study of dexoxadrol and its analogues has made lasting contributions to the fields of neuropharmacology and drug discovery, extending far beyond the compound itself. Neuropharmacology is the science of how drugs affect the nervous system, and research on dexoxadrol has provided deep insights into the function and modulation of a critical neurotransmitter system. nih.govlongdom.orgwikipedia.orgox.ac.ukheraldopenaccess.us

Elucidating NMDA Receptor Function: Dexoxadrol has served as a valuable pharmacological tool to probe the structure and function of the NMDA receptor. Studies with dexoxadrol and its derivatives have helped to map the phencyclidine (PCP) binding site within the receptor's ion channel and to understand the conformational changes that occur upon ligand binding. nih.gov

Advancing Structure-Activity Relationship (SAR) Principles: The extensive medicinal chemistry work on dexoxadrol analogues is a classic example of SAR-driven drug design. nih.govnih.gov This body of research provides a rich dataset for medicinal chemists and computational scientists, illustrating fundamental principles of how specific structural modifications translate into changes in biological activity. It serves as a case study in optimizing ligand-receptor interactions.

Informing Rational Drug Design: The knowledge gained from dexoxadrol research has informed the rational design of other NMDA receptor modulators. nih.gov By understanding the key pharmacophoric features required for high-affinity binding, scientists can design new molecules with potentially improved properties, not only for the NMDA receptor but for other ion channels and receptor targets as well.

Foundation for New Therapeutic Concepts: The initial exploration of dexoxadrol for anesthesia and analgesia, and the subsequent understanding of its mechanism, contributed to the broader hypothesis that modulating the NMDA receptor could be a viable strategy for a host of CNS disorders. nih.goviipseries.org This has laid the groundwork for the successful clinical application of other NMDA antagonists, such as ketamine for depression. mdpi.comwikipedia.org

In essence, while dexoxadrol hydrochloride itself did not become a clinical success, the scientific inquiry it generated has had a significant and lasting impact. It has enhanced our fundamental understanding of synaptic transmission and provided a robust framework that continues to guide the discovery and development of new medicines for complex brain disorders.

Q & A

Q. What are the key factors influencing the chemical stability of Dexoxadrol Hydrochloride under acidic conditions?

this compound undergoes acid-catalyzed hydrolysis of its ketal group, with stability dependent on pH, ionic strength (μ), and temperature. Pseudo-first-order kinetics govern this reaction. Key considerations include:

  • pH : Hydrolysis accelerates with higher hydronium ion concentration. At pH 2.0 (simulating gastric conditions), >91% remains intact after 60 minutes .
  • Ionic Strength : Log k'/[H⁺] increases linearly with μ (at μ ≤ 0.03), requiring controlled buffer systems to minimize ionic effects .
  • Temperature : Activation energy (ΔEa = 16.8 kcal/mol), enthalpy (ΔH‡ = 16.2 kcal/mol), and entropy (ΔS‡ = –18.8 e.u.) indicate a thermally sensitive reaction. Use Arrhenius plots to model temperature dependence .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to the following methodological guidelines:

  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves. Inspect gloves for integrity before use .
  • Storage : Keep containers tightly sealed in a dry, temperature-controlled environment. Avoid incompatible materials (e.g., strong acids/oxidizers) .
  • Decontamination : Wash hands thoroughly after handling; dispose of contaminated materials per institutional hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound?

A robust experimental framework includes:

  • Variable Control :
    • Maintain pseudo-first-order conditions with excess acid to ensure [H⁺] remains constant.
    • Use buffers (e.g., HCl/KCl) to regulate ionic strength and pH .
  • Data Collection :
    • Monitor hydrolysis via HPLC or spectrophotometry at timed intervals.
    • Calculate rate constants (k') using linear regression of ln([Dexoxadrol]) vs. time.
  • Thermodynamic Analysis :
    • Derive ΔH‡ and ΔS‡ via Eyring plots (ln(k'/T) vs. 1/T) .

Q. How do structural modifications in this compound analogs affect hydrolysis rates?

Comparative studies reveal:

  • Piperidyl Moiety Impact : The protonated piperidyl group in Dexoxadrol reduces hydrolysis rates to ~2% of those observed in 2,2-diphenyl-1,3-dioxolane. This suggests steric hindrance or electronic effects slow reaction kinetics .
  • Methodological Approach :
    • Synthesize analogs with varying substituents (e.g., alkyl vs. aromatic groups).
    • Compare rate constants under standardized conditions (pH 2.0, μ = 0.03, 25°C).
    • Use computational modeling (e.g., DFT) to correlate structure-reactivity relationships.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 234 nm) effectively separates Dexoxadrol from metabolites .
  • Sample Preparation :
    • Acidify biological samples (e.g., plasma) to pH 2.0 to stabilize the compound.
    • Use solid-phase extraction (C18 columns) to isolate Dexoxadrol prior to analysis .
  • Validation : Ensure linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>90%) per USP guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrolysis rates of this compound?

Potential sources of variability and resolution strategies include:

  • Experimental Conditions :
    • Inconsistent pH or ionic strength calibration. Standardize buffers using a pH meter with NIST-traceable standards.
    • Temperature fluctuations (±0.1°C tolerance required) .
  • Analytical Methods :
    • Validate detection methods (e.g., HPLC vs. gravimetry) to ensure accuracy.
    • Cross-reference with NMR or MS for structural confirmation .

Methodological Best Practices

  • Documentation : Record raw kinetic data, instrument parameters, and environmental conditions (e.g., humidity) to enhance reproducibility .
  • Ethical Compliance : Follow institutional SOPs for hazardous material handling and obtain PI approval for protocol deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.